molecular formula C10H12ClNO2Zn B2605630 zinc;3-chloro-2H-pyridin-2-ide;2,2-dimethylpropanoate CAS No. 2021255-88-7

zinc;3-chloro-2H-pyridin-2-ide;2,2-dimethylpropanoate

Cat. No.: B2605630
CAS No.: 2021255-88-7
M. Wt: 279.04
InChI Key: GNHPCRCKOWIRMT-UHFFFAOYSA-N
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Description

Zinc;3-chloro-2H-pyridin-2-ide;2,2-dimethylpropanoate is a complex compound that combines zinc with a pyridine derivative and a dimethylpropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;3-chloro-2H-pyridin-2-ide;2,2-dimethylpropanoate typically involves the coordination of zinc ions with the pyridine derivative and the dimethylpropanoate group. One common method involves the reaction of zinc chloride with 3-chloro-2H-pyridin-2-ide and 2,2-dimethylpropanoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the complex .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Zinc;3-chloro-2H-pyridin-2-ide;2,2-dimethylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

Zinc;3-chloro-2H-pyridin-2-ide;2,2-dimethylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of zinc;3-chloro-2H-pyridin-2-ide;2,2-dimethylpropanoate involves the coordination of the zinc ion with various molecular targets. The zinc ion can interact with enzymes and proteins, altering their activity and function. The pyridine derivative and dimethylpropanoate group can also participate in binding interactions, contributing to the overall effect of the compound. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Zinc;2-chloro-2H-pyridin-2-ide;2,2-dimethylpropanoate
  • Zinc;3-bromo-2H-pyridin-2-ide;2,2-dimethylpropanoate
  • Zinc;3-chloro-2H-pyridin-2-ide;2,2-diethylpropanoate

Uniqueness

Zinc;3-chloro-2H-pyridin-2-ide;2,2-dimethylpropanoate is unique due to the specific combination of the 3-chloro-2H-pyridin-2-ide and 2,2-dimethylpropanoate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications where specific interactions with molecular targets are required .

Properties

IUPAC Name

zinc;3-chloro-2H-pyridin-2-ide;2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN.C5H10O2.Zn/c6-5-2-1-3-7-4-5;1-5(2,3)4(6)7;/h1-3H;1-3H3,(H,6,7);/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXPTXDBRVJDTQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)[O-].C1=CC(=[C-]N=C1)Cl.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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